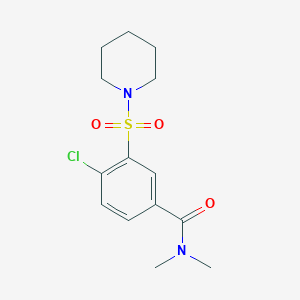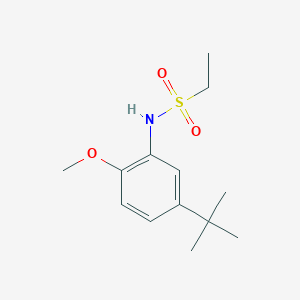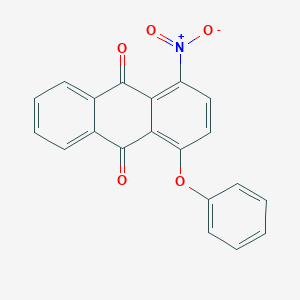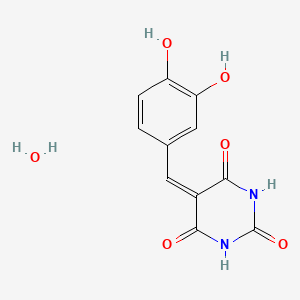![molecular formula C18H15N3S2 B5438956 2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5438956.png)
2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile is not fully understood. However, it has been suggested that this compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes involved in these processes. It has also been suggested that this compound may exert its anti-bacterial effects by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of various bacterial strains. Additionally, this compound has been shown to be non-toxic to normal cells and tissues, making it a promising therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile in lab experiments is its versatility. This compound can be used in a range of assays to study its anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Researchers must take care to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile. One direction is to further explore the mechanism of action of this compound. Understanding how this compound exerts its therapeutic effects could lead to the development of more effective therapeutic agents. Another direction is to explore the potential of this compound as a fluorescent probe for the detection of nitric oxide. Additionally, researchers could explore the potential of this compound as a starting material for the synthesis of other compounds with potential therapeutic applications.
合成法
2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminothiophenol with 4-dimethylaminobenzaldehyde in the presence of acetic acid and acetonitrile. The resulting product is then treated with potassium carbonate and acrylonitrile to obtain this compound.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-3-[4-(dimethylamino)phenyl]acrylonitrile has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential as a fluorescent probe for the detection of nitric oxide. Additionally, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
特性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3S2/c1-21(2)14-9-7-13(8-10-14)11-15(12-19)22-18-20-16-5-3-4-6-17(16)23-18/h3-11H,1-2H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWCDMSGRGAVOH-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/SC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438886.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5438888.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5438892.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B5438900.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5438908.png)

![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5438923.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B5438928.png)
![N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5438933.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]succinamide](/img/structure/B5438938.png)